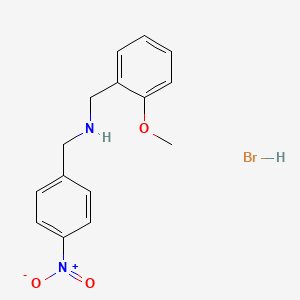

(2-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide

Overview

Description

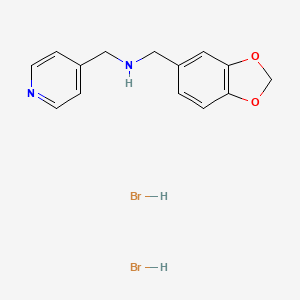

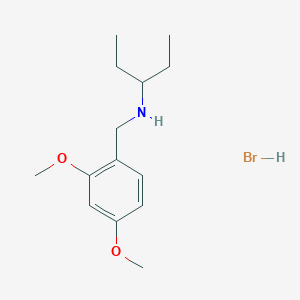

“(2-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide” is a chemical compound with the CAS Number: 1609407-13-7 . It has a molecular weight of 353.22 and its IUPAC name is (2-methoxyphenyl)-N-(4-nitrobenzyl)methanamine hydrobromide . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16N2O3.BrH/c1-20-15-5-3-2-4-13(15)11-16-10-12-6-8-14(9-7-12)17(18)19;/h2-9,16H,10-11H2,1H3;1H . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 353.22 .Scientific Research Applications

Organic Synthesis and Derivative Formation

This compound is an essential intermediate in the synthesis of secondary amines from primary amines, demonstrating its utility in creating complex organic molecules. For instance, N-(4-Methoxybenzyl)-3-phenylpropylamine showcases the application in sulfonation, n-alkylation, and the synthesis of amides and aliphatic amines, highlighting the versatility of (2-Methoxybenzyl)(4-nitrobenzyl)amine hydrobromide in organic chemistry (Kurosawa et al., 2003).

Photocatalysis and Photochemical Studies

The photocatalytic properties of derivatives have been explored, with studies on the selective photocatalytic oxidation of benzyl alcohol derivatives to corresponding aldehydes using molecular oxygen on titanium dioxide under visible light irradiation. This showcases the potential of this compound derivatives in environmental applications and green chemistry by facilitating solar-light-driven reactions (Higashimoto et al., 2009).

Photolabile Protecting Groups

The compound's derivatives have been evaluated for their photolabile properties, particularly in the context of protecting groups that can be removed upon exposure to light. This application is crucial in the controlled release of pharmaceuticals and the development of photoresponsive materials. The synthesis of photolabile α-Methyl nitrobenzyl compounds, which exhibit superior photochemical release properties, underscores the importance of nitrobenzyl derivatives in designing light-sensitive molecules (Salerno & Cleaves, 2004).

Antihistaminic and Antibacterial Activities

Further research has expanded into the biological activities of derivatives, such as their antihistaminic action. For example, (4-methoxybenzyl)(1,4,5,6-tetrahydropyrimidin-2-yl)amine hydroiodide was synthesized and demonstrated significant bronchorelaxant effects in guinea pig tracheal chains, highlighting its potential in treating respiratory conditions (Genç et al., 2013). Additionally, some Schiff bases derived from (2-Methoxybenzyl)(4-nitrobenzyl)amine have shown antibacterial activities against human pathogenic bacteria, indicating their usefulness in developing new antimicrobial agents (Ibrahim et al., 2011).

Safety and Hazards

properties

IUPAC Name |

N-[(2-methoxyphenyl)methyl]-1-(4-nitrophenyl)methanamine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3.BrH/c1-20-15-5-3-2-4-13(15)11-16-10-12-6-8-14(9-7-12)17(18)19;/h2-9,16H,10-11H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZVROLTSQZBRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=C(C=C2)[N+](=O)[O-].Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(2-Naphthyloxy)propyl]amino}ethanol hydrochloride](/img/structure/B3107227.png)

amine hydrochloride](/img/structure/B3107228.png)

![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol dihydrochloride](/img/structure/B3107240.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide](/img/structure/B3107241.png)

![[3-(2,4-Dimethylphenoxy)propyl]methylamine hydrochloride](/img/structure/B3107267.png)

![1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/structure/B3107293.png)